Angoroside C Angoroside C Angoroside C is a natural product found in Scrophularia nodosa, Buddleja davidii, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 115909-22-3
VCID: VC21322647
InChI: InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1
SMILES:
Molecular Formula: C36H48O19
Molecular Weight: 784.8 g/mol

Angoroside C

CAS No.: 115909-22-3

Cat. No.: VC21322647

Molecular Formula: C36H48O19

Molecular Weight: 784.8 g/mol

* For research use only. Not for human or veterinary use.

Angoroside C - 115909-22-3

CAS No. 115909-22-3
Molecular Formula C36H48O19
Molecular Weight 784.8 g/mol
IUPAC Name [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1
Standard InChI Key KLQXMRBGMLHBBQ-DQTDZZOCSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O

Chemical Structure and Properties

Angoroside C (CAS No. 115909-22-3) is characterized by the molecular formula C36H48O19 and a molecular weight of 784.75 . It is a phenylpropanoid glycoside containing several phenolic hydroxyl groups, ester bonds, and glycosidic bonds, which make it susceptible to oxidation and degradation . The structure contains 19 hydrogen bond acceptors and 9 hydrogen bond donors . Its chemical characteristics include:

PropertyValue
Molecular FormulaC36H48O19
Molecular Weight784.75
CAS Number115909-22-3
Hydrogen Bond Acceptors19
Hydrogen Bond Donors9
Physical StatePowder

Natural Sources

Angoroside C is primarily isolated from Radix Scrophulariae, the dried root of Scrophularia ningpoensis Hemsl . This botanical medicine has been widely used in Asian populations and was first recorded in "ShennongBencao Jing" . The root contains various chemical constituents, including iridoids, phenylpropanoids, and triterpenoid saponins, with Angoroside C being a representative phenylpropanoid glycoside compound . The compound is described as a phenylpropanoid from Radix Scrophulariae that has beneficial effects on cardiac ventricular remodeling .

Pharmacological Activities

Cardiovascular Effects

Angoroside C demonstrates significant cardiovascular protective properties. Research has shown that it has beneficial effects against ventricular remodeling, with mechanisms likely related to decreasing the level of Angiotensin II (Ang II) and attenuating the mRNA expressions of endothelin 1 (ET-1) and transforming growth factor β1 (TGF-β1) . These actions effectively postpone heart failure progression in patients with cardiovascular illnesses .

Additional cardiovascular effects include:

  • Reducing blood pressure

  • Anti-platelet aggregation properties

  • Reducing pulmonary edema

Anti-inflammatory Effects

Angoroside C exhibits potent anti-inflammatory properties. Studies have demonstrated that it significantly inhibits lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-alpha) in a concentration-dependent manner . It functions as an inhibitor of prostaglandin E2 release in mouse peritoneal macrophages in vitro .

Antioxidant Activity

This compound shows potent antioxidative activity, particularly in reducing oxidized hydroxyl (OH) adducts of deoxyadenosine monophosphate (dAMP) and deoxyguanosine monophosphate (dGMP) . This antioxidant capacity may contribute to its protective effects against oxidative stress-induced cellular damage.

Hepatoprotective and Nephroprotective Effects

Research indicates that Angoroside C possesses hepatoprotective and anti-nephritis properties , suggesting potential applications in treating liver and kidney disorders.

Pharmacokinetics and Metabolism

Distribution

Following administration, Angoroside C is extensively distributed throughout the body, reaching all major organs including the liver, heart, spleen, lung, kidney, and brain . Notably, the highest concentration is detected in the lung 15 minutes after oral administration, followed by the kidney, liver, spleen, and brain . Similar to its plasma pharmacokinetics, Angoroside C is distributed rapidly and cleared from all organs by approximately 6 hours .

Metabolism

A significant finding in pharmacokinetic studies is that Angoroside C can be converted to ferulic acid, an active metabolite, in vivo . Ferulic acid is a functional phenolic acid with multiple biological and pharmacological properties, including anti-oxidant, anti-inflammatory, anti-obesity, and anti-depression effects . Most importantly, ferulic acid has demonstrated protective effects against myocardial ischemia, which can induce ventricular remodeling .

The maximum concentration of ferulic acid in the kidney occurred 6 hours after oral administration of Angoroside C, suggesting delayed metabolic conversion or tissue-specific accumulation .

Elimination

Angoroside C is rapidly eliminated from the body, with a half-life (t1/2) of approximately 1.26 hours . This rapid elimination, coupled with its low oral bioavailability, may pose challenges for its development as a therapeutic agent.

Pharmacokinetic Parameters

Table 1 summarizes key pharmacokinetic parameters of Angoroside C from various studies:

ParameterValueReference
Tmax15 minutes
t1/21.26-1.57 hours
Oral Bioavailability2.1%
AUC0→t (after IV administration)528.42 ± 54.45 ng/ml·h
Clearance Rate (CL)5.48 ± 0.50 L/h/kg
Volume of Distribution (Vd)12.38 ± 5.45 L/kg
Mean Residence Time (MRT)1.28 ± 0.35 h

Mechanism of Action

The diverse pharmacological activities of Angoroside C are attributed to several mechanisms:

Cardiovascular Protection

Angoroside C exerts its beneficial effects against ventricular remodeling through:

  • Decreasing levels of Angiotensin II (Ang II)

  • Attenuating mRNA expressions of endothelin 1 (ET-1)

  • Reducing expression of transforming growth factor β1 (TGF-β1)

Anti-inflammatory Action

The anti-inflammatory effects involve:

  • Inhibition of prostaglandin E2 (PGE2) release

  • Reduction of nitric oxide (NO) production

  • Suppression of tumor necrosis factor-alpha (TNF-alpha) expression

Research Challenges and Future Directions

Despite promising pharmacological activities, Angoroside C development as a therapeutic agent faces several challenges:

Pharmacokinetic Limitations

The low oral bioavailability (2.1%) and rapid elimination (t1/2 = 1.26 h) pose significant challenges for drug development . These limitations may necessitate novel drug delivery systems or structural modifications to improve the pharmacokinetic profile.

Future Research Directions

Several areas warrant further investigation:

  • Detailed studies on mechanisms of action

  • Development of drug delivery systems to improve bioavailability

  • Clinical trials to evaluate efficacy and safety in humans

  • Investigation of potential drug interactions

  • Further exploration of anti-tumor properties, particularly the relationship with gut microbiota

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